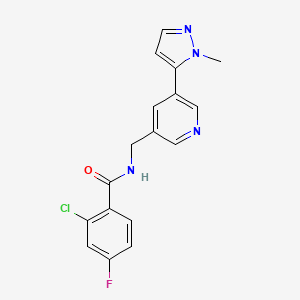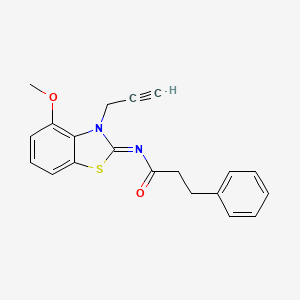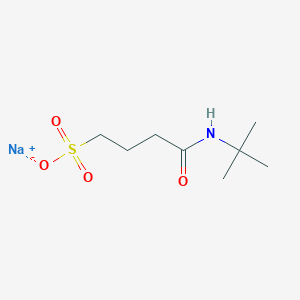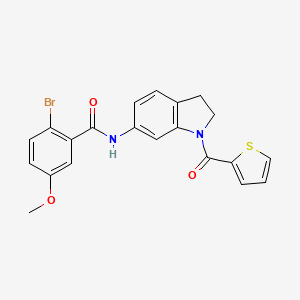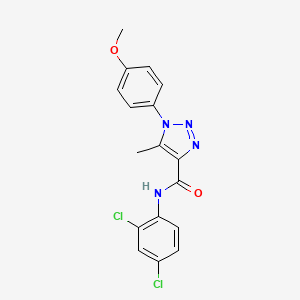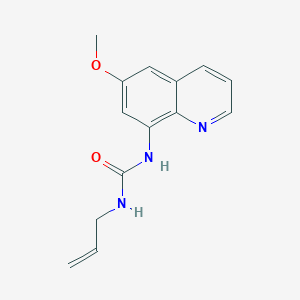![molecular formula C27H25BrN2O3 B2817266 2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850904-27-7](/img/structure/B2817266.png)
2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a bromophenyl group, a dihydroquinoline group, and a dihydroisoquinolinone group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. Detailed structural analysis would require techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the bromophenyl group suggests that it could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
New Approaches to Derivatives Synthesis
Research has focused on developing new synthetic routes and exploring the chemical properties of isoquinoline and quinolinone derivatives. For instance, Sobarzo-Sánchez et al. (2010) describe the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a starting point, highlighting the versatility of these compounds in synthetic organic chemistry (Sobarzo-Sánchez et al., 2010).
Antioxidants in Lubricating Greases
Hussein et al. (2016) synthesized and evaluated the antioxidant efficiency of quinolinone derivatives in lubricating greases, providing insights into their potential industrial applications as stabilizers in various formulations (Hussein, Ismail, & El-Adly, 2016).
Corrosion Inhibition
Rbaa et al. (2018) studied the corrosion inhibition of mild steel by 8-Hydroxyquinoline derivatives in hydrochloric acid, showing how these compounds can protect industrial materials from acidic corrosion, a valuable application in the maintenance of infrastructure and machinery (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).
Vasorelaxing Activity
Wang et al. (2001) explored the vasorelaxing activities of α-methylidene-γ-butyrolactone bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, indicating potential pharmacological benefits in cardiovascular diseases through modulation of vascular tone (Wang, Zhao, & Kuo, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O3/c28-21-12-10-19(11-13-21)17-29-16-14-22-23(27(29)32)7-3-9-25(22)33-18-26(31)30-15-4-6-20-5-1-2-8-24(20)30/h1-3,5,7-13H,4,6,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKESQDDFGFPGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

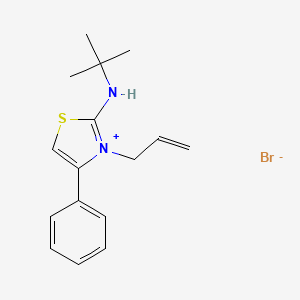

![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(2,6-dimethylphenyl)methanone](/img/structure/B2817187.png)
![2-(4-Chlorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide](/img/structure/B2817189.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)
![N-(2-benzoyl-4-bromophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2817192.png)
